4-(4-Phenylpyrazolidin-3-yl)morpholine
Description
4-(4-Phenylpyrazolidin-3-yl)morpholine is a heterocyclic compound featuring a pyrazolidine core substituted with a phenyl group at the 4-position and a morpholine ring at the 3-position. The morpholine moiety is a critical pharmacophore, contributing to solubility and binding interactions, while the pyrazolidine/pyrazole scaffold modulates target specificity and potency.
Properties
Molecular Formula |
C13H19N3O |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
4-(4-phenylpyrazolidin-3-yl)morpholine |
InChI |
InChI=1S/C13H19N3O/c1-2-4-11(5-3-1)12-10-14-15-13(12)16-6-8-17-9-7-16/h1-5,12-15H,6-10H2 |
InChI Key |
OBGHJXWMFAMLMR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2C(CNN2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Phenylpyrazolidin-3-yl)morpholine typically involves the reaction of a phenyl-substituted pyrazolidine with morpholine. One common method includes the use of a platinum or palladium catalyst under hydrogenation conditions . The reaction is carried out at a pressure of 1 MPa or less, ensuring high yield and purity .
Industrial Production Methods
Industrial production methods for 4-(4-Phenylpyrazolidin-3-yl)morpholine often involve similar catalytic hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(4-Phenylpyrazolidin-3-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: The phenyl group can be substituted with various functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic aromatic substitution can be achieved using reagents like bromine or chlorinating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can introduce halogen atoms or other functional groups onto the phenyl ring.
Scientific Research Applications
4-(4-Phenylpyrazolidin-3-yl)morpholine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Phenylpyrazolidin-3-yl)morpholine involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit acetylcholinesterase, leading to altered nerve impulse transmission . The compound’s effects are mediated through its binding to the active site of the enzyme, preventing the breakdown of acetylcholine.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole-Linked Morpholine Derivatives
- VPC-14228 (4-(4-phenylthiazol-2-yl)morpholine) and VPC-14449 (4-(4-(2,4-dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine): Structural Differences: VPC-14228 lacks the dibromoimidazole substituent present in VPC-14447. Activity: Both compounds target AR splice variants (e.g., AR-V7) but differ in efficacy. VPC-14449’s corrected structure (2,4-dibromo substitution) shows distinct NMR profiles and improved binding compared to the initially misrepresented 4,5-dibromo analog .
Pyrazole/Pyrazoline-Morpholine Hybrids
- 4-[3-(4-Phenoxyphenyl)-1H-pyrazol-5-yl]morpholine: Activity: Exhibits potent anti-trypanosomal activity (IC₅₀ = 1.0 µM) against Trypanosoma brucei rhodesiense but moderate cytotoxicity (IC₅₀ = 61.6 µM). The pyrazole ring is critical for activity; substitution with isoxazole reduces potency by 6-fold, while nitro/amino groups on phenyl further diminish efficacy . SAR Insights: The phenoxy group enhances lipophilicity and target engagement. Replacement with ethylene decreases activity 9-fold .
- 4-[1-Benzoyl-4-(pyridin-2-yl)-1H-pyrazol-3-yl]morpholine (CAS: 303995-20-2): Structure: Features a benzoyl group and pyridine substitution.
Pyrimidine and Quinoxaline Derivatives
4-(4,6-Dichloropyrimidin-2-yl)morpholine (CAS: 10397-13-4) :
- Piperazinylquinoxalines (e.g., 9–53): Activity: Exhibit antiproliferative effects against cancer cell lines. The morpholine-propylpiperazine hybrid (N-3-(morpholinopropyl)piperazine) improves cellular uptake compared to simpler morpholine derivatives .
Structural and Functional Data Tables
Key Research Findings and Trends
- Morpholine’s Role : Enhances solubility and serves as a hydrogen bond acceptor, critical for crossing biological membranes .
- Substituent Effects : Halogenation (e.g., bromine in VPC-14449) improves target affinity but may increase toxicity . Pyrazole/pyrazolidine cores offer tunable specificity for parasitic vs. mammalian targets .
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